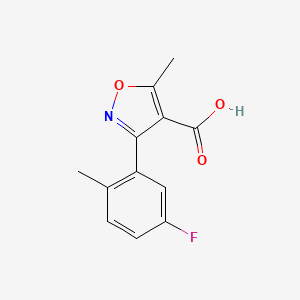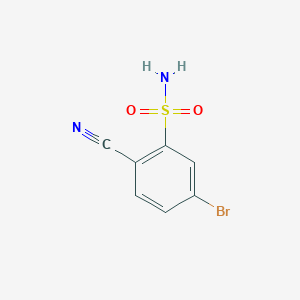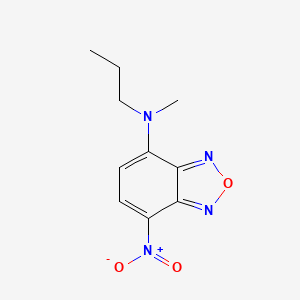
N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group, a methyl group, and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The introduction of a nitro group to the benzoxadiazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The introduction of the propyl group to the nitrogen atom. This can be done using propyl bromide in the presence of a base such as potassium carbonate.
Methylation: The introduction of the methyl group to the nitrogen atom. This step can be carried out using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine: Lacks the propyl group, making it less hydrophobic.
N-propyl-7-nitro-2,1,3-benzoxadiazol-4-amine: Lacks the methyl group, affecting its reactivity and interaction with enzymes.
7-nitro-2,1,3-benzoxadiazol-4-amine: Lacks both the methyl and propyl groups, making it more polar and less reactive.
Uniqueness
N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both methyl and propyl groups, which enhance its hydrophobicity and reactivity. These properties make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
N-methyl-4-nitro-N-propyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C10H12N4O3/c1-3-6-13(2)7-4-5-8(14(15)16)10-9(7)11-17-12-10/h4-5H,3,6H2,1-2H3 |
Clé InChI |
ZIUIQQZWAKHGHH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



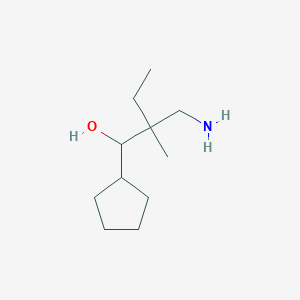

![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)
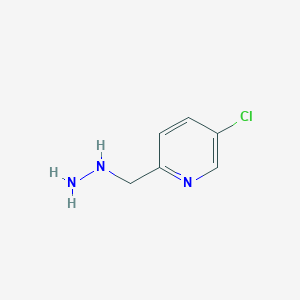

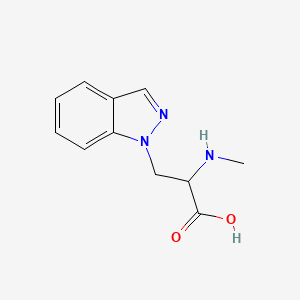
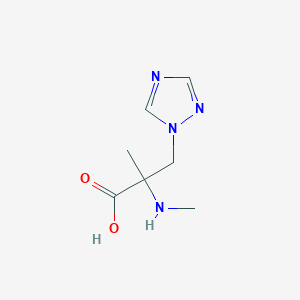
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)

